molecular formula C13H30N2 B13190991 [3-(Dimethylamino)-2,2-dimethylpropyl](4-methylpentan-2-YL)amine

[3-(Dimethylamino)-2,2-dimethylpropyl](4-methylpentan-2-YL)amine

Cat. No.: B13190991
M. Wt: 214.39 g/mol
InChI Key: AVMGREGYUPCVHP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropylamine is a chemical compound with the molecular formula C11H26N2. It is known for its unique structure, which includes a dimethylamino group and a 4-methylpentan-2-yl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropyl chloride with 4-methylpentan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propylamine
  • N,N-Dimethyl-4-methylpentan-2-amine
  • 2,2-Dimethyl-3-(dimethylamino)propylamine

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a dimethylamino group and a 4-methylpentan-2-yl group makes it particularly useful in various research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(4-methylpentan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C13H30N2/c1-11(2)8-12(3)14-9-13(4,5)10-15(6)7/h11-12,14H,8-10H2,1-7H3

InChI Key

AVMGREGYUPCVHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCC(C)(C)CN(C)C

Origin of Product

United States

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